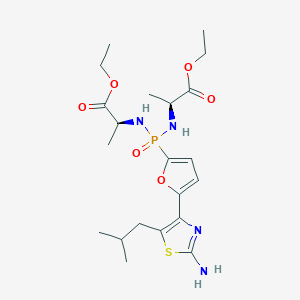
diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate
Overview
Description
MB06322, also known as CS-917, is a potent and selective inhibitor of fructose 1,6-bisphosphatase. This enzyme plays a crucial role in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. MB06322 has been studied extensively for its potential to control gluconeogenesis and manage blood glucose levels in patients with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MB06322 involves the use of a bisamidate prodrug strategy. The compound MB05032, which is the active form, is delivered orally through the bisamidate prodrug MB06322. The conversion of MB06322 to MB05032 occurs in two steps: first, through the action of an esterase, and second, through the action of a phosphoramidase .
Industrial Production Methods: The industrial production of MB06322 follows a similar synthetic route, ensuring the compound’s stability and bioavailability. The process involves the careful control of reaction conditions to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: MB06322 undergoes hydrolysis to convert into its active form, MB05032. This conversion involves the cleavage of the bisamidate group by esterase and phosphoramidase enzymes .
Common Reagents and Conditions: The hydrolysis reaction requires specific enzymes (esterase and phosphoramidase) and occurs under physiological conditions within the body .
Major Products: The primary product of the hydrolysis reaction is MB05032, which is the active inhibitor of fructose 1,6-bisphosphatase .
Scientific Research Applications
MB06322 has been extensively studied for its potential applications in the treatment of type 2 diabetes. By inhibiting fructose 1,6-bisphosphatase, MB06322 reduces the production of glucose in the liver, thereby lowering blood glucose levels. This mechanism makes it a promising candidate for managing hyperglycemia in diabetic patients .
In addition to its medical applications, MB06322 has been used in research to study the gluconeogenesis pathway and the role of fructose 1,6-bisphosphatase in glucose metabolism .
Mechanism of Action
MB06322 exerts its effects by inhibiting the enzyme fructose 1,6-bisphosphatase. This enzyme is a key regulator of the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. By inhibiting this enzyme, MB06322 reduces the production of glucose, leading to lower blood glucose levels .
The molecular targets of MB06322 include the AMP binding site of fructose 1,6-bisphosphatase. The compound mimics the structure of AMP, allowing it to bind to the enzyme and inhibit its activity .
Comparison with Similar Compounds
- MB05032: The active form of MB06322, which directly inhibits fructose 1,6-bisphosphatase .
- MB07803: A second-generation inhibitor with improved pharmacokinetics and higher oral bioavailability .
Uniqueness: MB06322 is unique in its ability to be converted into its active form, MB05032, through a bisamidate prodrug strategy. This approach enhances the compound’s stability and bioavailability, making it a more effective inhibitor of fructose 1,6-bisphosphatase compared to other similar compounds .
Properties
Key on ui mechanism of action |
In type 2 diabetes, the liver produces excessive amounts of glucose through the gluconeogenesis (GNG) pathway and consequently is partly responsible for the elevated glucose levels characteristic of the disease. CS-917 targets the AMP binding site of fructose 1,6-bisphosphatase (FBPase), inhibiting the GNC pathway. |
|---|---|
CAS No. |
280782-97-0 |
Molecular Formula |
C21H33N4O6PS |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl (2S)-2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H33N4O6PS/c1-7-29-19(26)13(5)24-32(28,25-14(6)20(27)30-8-2)17-10-9-15(31-17)18-16(11-12(3)4)33-21(22)23-18/h9-10,12-14H,7-8,11H2,1-6H3,(H2,22,23)(H2,24,25,28)/t13-,14-/m0/s1 |
InChI Key |
BYKBUQDQTLDNLE-KBPBESRZSA-N |
SMILES |
CCOC(=O)C(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)N[C@@H](C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |
Appearance |
Solid powder |
Key on ui other cas no. |
280782-97-0 |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for sort term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CS 917 CS-917 CS917 cpd GP 3034 GP-3034 GP3034 managlinat dialanetil MB 06322 MB-06322 MB-6322 MB06322 N,N'-((5-(2-amino-5-(2-methylpropyl)-4-thiazolyl)-2-furanyl)phosphinylidene)bis(alanine) diethyl ester R 132917 R-132917 R132917 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


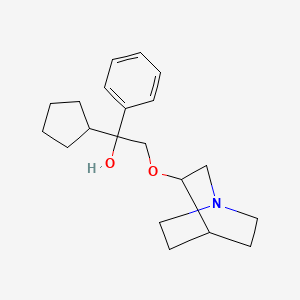
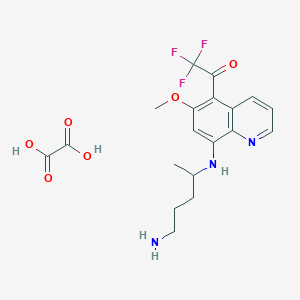

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)
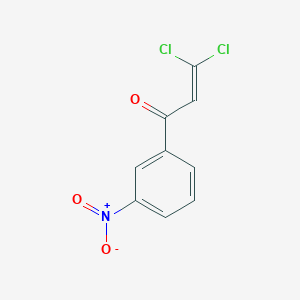
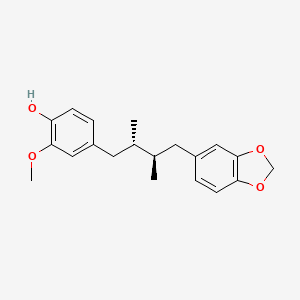
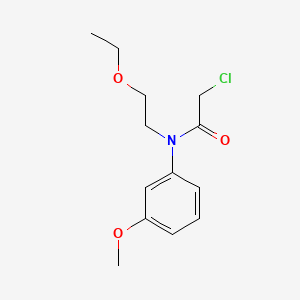
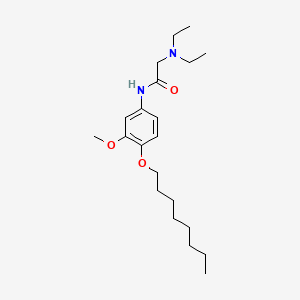
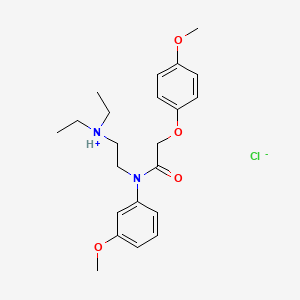

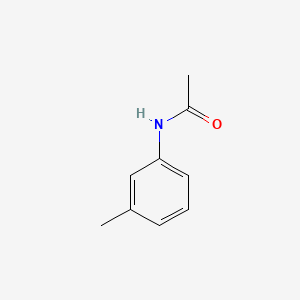
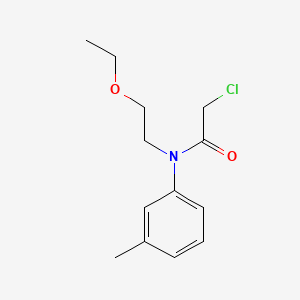
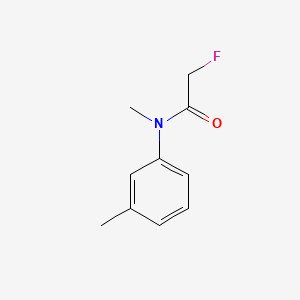
![2-[[2-(2-Chloro-5-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride](/img/structure/B1675883.png)
